

Pyrromethene 650: Application Notes and Protocols for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: Pyrromethene 650

Cat. No.: B1259201

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Introduction

Pyrromethene 650 (PM650) is a highly fluorescent dye belonging to the pyrromethene class of fluorophores. Characterized by its strong absorption in the orange-red region of the spectrum and intense red emission, PM650 has emerged as a valuable tool in various fluorescence-based applications, including laser technology and bio-imaging. Its notable photostability and high quantum yield make it an attractive candidate for demanding fluorescence microscopy techniques, including live-cell imaging and super-resolution microscopy. This document provides detailed application notes and experimental protocols for the use of **Pyrromethene 650** in fluorescence microscopy, with a focus on nuclear and lipid droplet staining.

Photophysical and Spectral Properties

Pyrromethene 650 exhibits distinct spectral characteristics that are crucial for designing fluorescence microscopy experiments. The dye's absorption and emission maxima can be influenced by the solvent environment.^[1]

Property	Value	Solvent	Reference
Absorption Maximum (λ_{abs})	~588 nm	Ethanol	[2]
Emission Maximum (λ_{em})	~612 nm	Ethanol	[2]
Molar Extinction Coefficient (ϵ)	$4.6 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	Ethanol	[2]
Fluorescence Quantum Yield (Φ_f)	0.54	Ethanol	[2]
Fluorescence Lifetime (τ_f)	~2.89 ns	Dioxane	[1]

Note: Spectral properties can vary depending on the specific molecular structure and solvent used.

Applications in Fluorescence Microscopy

Pyrromethene 650's favorable photophysical properties make it suitable for a range of fluorescence microscopy applications, particularly for imaging subcellular structures with high contrast and resolution.

Nuclear Staining in Live and Fixed Cells

Pyrromethene 650, commercially available in formulations such as NucSpot® Live 650, serves as an excellent probe for real-time and post-fixation nuclear staining.[3][4][5][6] Its cell-permeant nature allows for the straightforward labeling of nuclei in living cells with low cytotoxicity, enabling long-term imaging studies.[4][6]

Key Features:

- **High Specificity:** Selectively stains the nucleus.[3][5]
- **No-Wash Protocol:** Minimal background fluorescence allows for imaging without washing steps.[3][5]

- Live and Fixed Cell Compatibility: Can be used for real-time imaging of dynamic nuclear processes and for high-resolution imaging of fixed specimens.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Super-Resolution Compatibility: Suitable for advanced imaging techniques such as Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), and Stochastic Optical Reconstruction Microscopy (STORM).[\[4\]](#)[\[6\]](#)

This protocol is adapted from the use of NucSpot® Live 650.

Materials:

- **Pyrromethene 650** (e.g., NucSpot® Live 650), 1000X stock solution in DMSO
- Complete cell culture medium
- Verapamil (optional, efflux pump inhibitor)
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 channel)

Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
- Staining Solution Preparation:
 - Warm the complete cell culture medium to 37°C.
 - Dilute the **Pyrromethene 650** stock solution 1:1000 in the pre-warmed medium to achieve a final concentration of 1X. For example, add 1 µL of 1000X stock to 1 mL of medium.
 - (Optional) For cells with high dye efflux, add verapamil to the staining solution at a final concentration of 1-10 µM to enhance dye retention.
- Cell Staining:
 - Remove the existing culture medium from the cells.
 - Add the prepared staining solution to the cells.

- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Imaging:
 - Image the cells directly without washing.
 - Use a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (Excitation: ~650 nm, Emission: ~675 nm).

Materials:

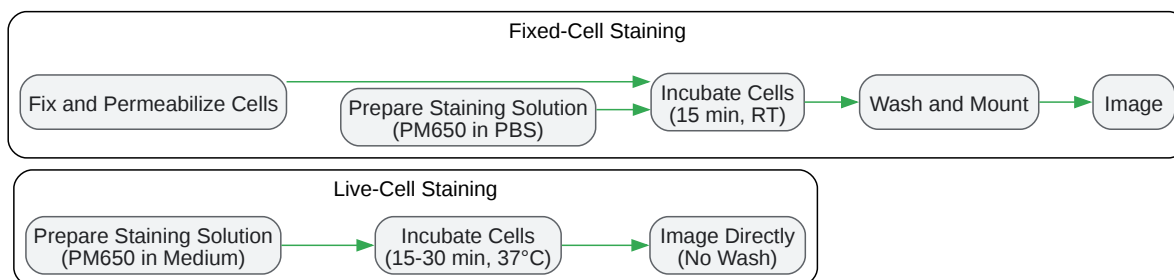
- **Pyrromethene 650** (e.g., NucSpot® Live 650), 1000X stock solution in DMSO
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium

Procedure:

- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:

- Dilute the **Pyrromethene 650** stock solution 1:1000 in PBS.
- Add the diluted stain to the fixed and permeabilized cells and incubate for 15 minutes at room temperature, protected from light.
- Mounting and Imaging:
 - Wash the cells three times with PBS.
 - Mount the coverslip using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with a Cy5 filter set.

Workflow for Nuclear Staining with Pyrromethene 650



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Caption: General workflows for live- and fixed-cell nuclear staining.

Lipid Droplet Staining

The lipophilic nature of the pyrromethene core makes PM650 a potential candidate for staining neutral lipid droplets within cells. BODIPY dyes, which share a similar core structure, are widely used for this application. The following protocol is adapted from established methods for

BODIPY-based lipid droplet staining and can be optimized for **Pyrromethene 650**.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Key Features:

- **High Selectivity for Neutral Lipids:** Accumulates in the nonpolar environment of lipid droplets.
- **Bright Fluorescence:** Provides a high signal-to-noise ratio for clear visualization.
- **Live and Fixed Cell Compatibility:** Can be used to study lipid droplet dynamics in living cells and for high-resolution imaging of fixed samples.

Materials:

- **Pyrromethene 650**, stock solution in DMSO (e.g., 1 mg/mL)
- Hanks' Balanced Salt Solution (HBSS) or PBS
- Complete cell culture medium

Procedure:

- **Cell Preparation:** Grow cells on coverslips or imaging dishes to the desired confluency.
- **Working Solution Preparation:**
 - Prepare a fresh working solution of **Pyrromethene 650** at a final concentration of 1-5 µg/mL in HBSS or serum-free medium. The optimal concentration should be determined empirically.
- **Staining:**
 - Wash the cells twice with warm HBSS or PBS.
 - Add the **Pyrromethene 650** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing and Imaging:**

- Wash the cells two to three times with warm HBSS or PBS to remove excess dye.
- Replace with fresh, pre-warmed complete culture medium.
- Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Texas Red or Cy5, depending on the specific emission of PM650 in the lipid environment).

Materials:

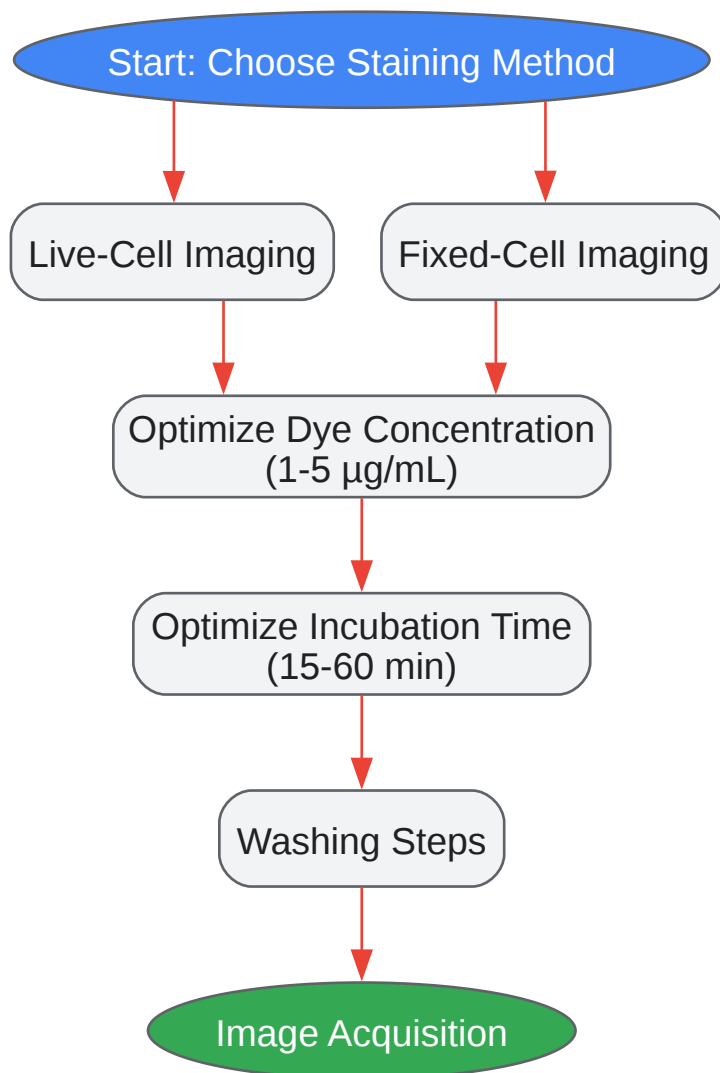
- **Pyrromethene 650**, stock solution in DMSO
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium with an anti-fade reagent

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix with 4% PFA for 15-20 minutes at room temperature.
 - Wash three times with PBS.
- Staining:
 - Prepare a working solution of **Pyrromethene 650** at 1-5 µg/mL in PBS.
 - Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the cells three times with PBS.

- Mount the coverslips with an anti-fade mounting medium.
- Imaging:
 - Image using a confocal or widefield fluorescence microscope.

Logical Flow for Lipid Droplet Staining Optimization



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Caption: Key steps for optimizing lipid droplet staining protocols.

Performance and Comparison

The performance of a fluorescent dye is critical for obtaining high-quality microscopy data. Key parameters include photostability and signal-to-noise ratio.

Parameter	Pyrromethene 650	Other Red Dyes (e.g., Cy5, Alexa Fluor 647)
Photostability	Generally high, but can be solvent-dependent.[12][13][14] Nonpolar solvents can significantly enhance photostability.[12][13]	Alexa Fluor dyes are known for their exceptional photostability. Cy5 can be prone to photobleaching, especially in the presence of certain mounting media.
Signal-to-Noise Ratio (SNR)	High, due to its high quantum yield and good spectral properties.[15][16][17]	Generally high for Alexa Fluor dyes. Can be lower for Cy5 due to higher background or lower quantum yield in some environments.
Super-Resolution Compatibility	Demonstrated compatibility with STED and STORM.[4][6]	Alexa Fluor 647 is a standard and well-characterized dye for STORM. Both are used in STED.

Note: The performance of fluorescent dyes can be highly dependent on the specific experimental conditions, including the mounting medium, illumination intensity, and the biological sample itself.

Conclusion

Pyrromethene 650 is a versatile and high-performance red fluorescent dye with significant potential for a wide range of applications in fluorescence microscopy. Its excellent photophysical properties, including high brightness and good photostability, make it a compelling choice for both routine and advanced imaging techniques. The protocols provided here for nuclear and lipid droplet staining serve as a starting point for researchers to incorporate this valuable tool into their experimental workflows. As with any fluorescent probe,

empirical optimization of staining conditions is recommended to achieve the best results for a specific cell type and application.

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